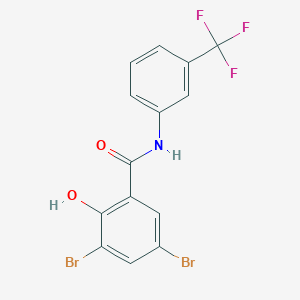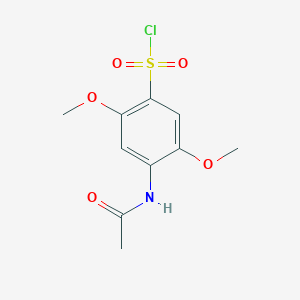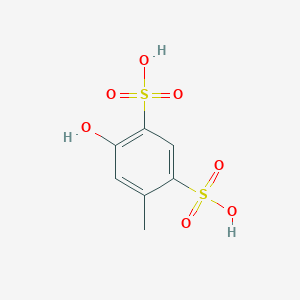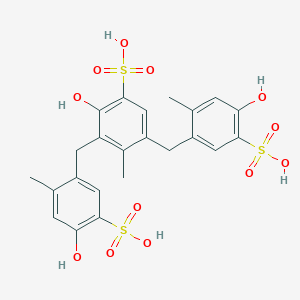
Ácido (2-isopropilfenoxi)acético
Descripción general
Descripción
(2-Isopropylphenoxy)acetic acid is a unique chemical compound with the empirical formula C11H14O3 . It has a molecular weight of 194.23 . This compound is provided in solid form . It is part of a class of compounds known as phenoxyacetic acid derivatives, which are interesting building blocks in a variety of natural and synthetic compounds .
Synthesis Analysis
The synthesis of (2-Isopropylphenoxy)acetic acid has been reported in the literature . It is part of ongoing research on this class of compounds .Molecular Structure Analysis
The molecular structure of (2-Isopropylphenoxy)acetic acid shows that the pendant –OCH2COOH chain is in an extended conformation and almost lies in the plane of the benzene ring . This is indicated by the dihedral angle of 2.61 (5) .Physical And Chemical Properties Analysis
(2-Isopropylphenoxy)acetic acid is a solid substance . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Química Medicinal y Diseño de Fármacos
Los derivados del ácido (2-isopropilfenoxi)acético se han explorado por su potencial en química medicinal, particularmente en el diseño y síntesis de nuevos compuestos farmacéuticos. Estos derivados se estudian por sus interacciones basadas en la estructura molecular y las propiedades fisicoquímicas, lo que puede conducir al desarrollo de nuevos fármacos con mayor seguridad y eficacia .
Agricultura: Crecimiento y Salud de las Plantas
En agricultura, los ácidos orgánicos como el ácido (2-isopropilfenoxi)acético juegan un papel crucial en la mejora de la fertilidad del suelo y la salud de las plantas. Están involucrados en la solubilización de minerales, el biocontrol de fitopatógenos y la inducción de resistencia sistémica en las plantas, contribuyendo a la gestión sostenible de los cultivos .
Farmacología: Aplicaciones Antiinflamatorias
Los derivados del ácido fenoxiacético, incluido el ácido (2-isopropilfenoxi)acético, se han investigado por sus actividades farmacológicas. Son particularmente importantes en el desarrollo de inhibidores selectivos de la COX-2, que son importantes para tratar la inflamación y reducir los efectos secundarios asociados .
Aplicaciones Industriales
En el sector industrial, el ácido (2-isopropilfenoxi)acético se utiliza en la síntesis de varios productos químicos. Sirve como bloque de construcción para crear compuestos que se utilizan en diferentes industrias, incluidas las farmacéuticas, textiles y polímeros .
Ciencia Ambiental: Gestión del Ecosistema del Suelo
El papel del compuesto se extiende a la ciencia ambiental, donde contribuye a la gestión de los ecosistemas del suelo. Los ácidos orgánicos, incluido el ácido (2-isopropilfenoxi)acético, están involucrados en procesos como la mineralización, la desintoxicación de metales y la mitigación de las tensiones abióticas .
Bioquímica: Inhibición Enzimática
En bioquímica, los derivados del ácido (2-isopropilfenoxi)acético se utilizan para estudiar la inhibición enzimática, lo cual es crucial para comprender diversas vías biológicas y desarrollar agentes terapéuticos para enfermedades donde la regulación enzimática juega un papel clave .
Industria Alimentaria: Conservación y Aromatización
Los derivados del ácido acético se utilizan ampliamente en la industria alimentaria por sus cualidades conservantes y como agentes aromatizantes. Ayudan en la descontaminación microbiana y proporcionan un perfil de sabor característico a los productos alimenticios .
Investigación Biomédica: Solubilidad y Administración de Fármacos
En la investigación biomédica, los derivados del ácido (2-isopropilfenoxi)acético se examinan por su capacidad para mejorar la solubilidad y la administración de fármacos. Esta investigación puede conducir al desarrollo de formulaciones farmacéuticas más efectivas y estrategias terapéuticas .
Safety and Hazards
This compound is classified under GHS07 for safety . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . Precautionary statements include P264 - Wash skin thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P280 - Wear protective gloves/protective clothing/eye protection/face protection, among others .
Direcciones Futuras
(2-Isopropylphenoxy)acetic acid is part of ongoing research, particularly in the field of phenoxyacetic acid derivatives . These compounds have been found to possess a variety of pharmacological applications, such as anticancer, analgesic, anti-inflammatory, and gastrin receptor antagonistic activities . The future directions of this compound will likely continue in these areas of study.
Mecanismo De Acción
Target of Action
It’s known that phenoxyacetic acid derivatives, which include (2-isopropylphenoxy)acetic acid, have a broad spectrum of physiological activity whose type and strength depend on the substituents in both the aromatic ring and the acid fragment .
Mode of Action
It’s known that the compound interacts with its targets through its pendant –och2cooh chain, which is in an extended conformation and almost lies in the plane of the benzene ring .
Biochemical Pathways
It’s known that phenoxyacetic acid derivatives can influence a variety of pharmacological pathways, leading to various effects such as anticancer, analgesic, anti-inflammatory, and gastrin receptor antagonistic activities .
Result of Action
It’s known that phenoxyacetic acid derivatives can have a variety of pharmacological applications, such as anticancer, analgesic, anti-inflammatory, and gastrin receptor antagonistic activities .
Propiedades
IUPAC Name |
2-(2-propan-2-ylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)9-5-3-4-6-10(9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGPCQVBKJMWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361638 | |
| Record name | (2-isopropylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25141-58-6 | |
| Record name | (2-isopropylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(propan-2-yl)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of (2-Isopropylphenoxy)acetic acid in relation to its activity as an auxin herbicide?
A1: (2-Isopropylphenoxy)acetic acid belongs to the phenoxyalkanoic acid group of auxin herbicides. While it exists as a hydrogen-bonded cyclic dimer like active auxin herbicides, its structure differs significantly. Research by Smith et al. indicates that the molecule is essentially planar. This contrasts with active members like (2,4-dichlorophenoxy)acetic acid, where the side chain is anticlinally related to the ring system. This structural difference likely contributes to its inactivity as an herbicide compared to its counterparts with specific side chain orientations.
Q2: How does the crystal structure of (2-Isopropylphenoxy)acetic acid compare to its previously reported structure?
A2: A recent study highlighted a discrepancy between the previously reported crystal structure and new findings . While both structures confirm the presence of classical carboxylic acid inversion dimers linked by O—H⋯O hydrogen bonds, there are notable differences. The unit-cell dimensions reported in the new structure differ significantly from the previous study. Additionally, the earlier report identified a disordered carboxyl H atom within a cyclic hydrogen-bonded dimer, a feature not observed in the more recent analysis.
Q3: Can (2-Isopropylphenoxy)acetic acid be used as a building block for other compounds, and what are the potential applications?
A3: Yes, (2-Isopropylphenoxy)acetic acid can serve as a starting material for synthesizing more complex molecules. Researchers successfully synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide using (2-Isopropylphenoxy)acetic acid as a precursor . This derivative showed potential anticancer activity in in silico studies targeting the VEGFr receptor. This highlights the potential of using (2-Isopropylphenoxy)acetic acid as a scaffold for developing novel compounds with potential therapeutic applications.
Q4: Has (2-Isopropylphenoxy)acetic acid been identified as a degradation product of any pharmaceuticals?
A4: Yes, research has identified (2-Isopropylphenoxy)acetic acid as a degradation product of Fenoxazoline hydrochloride . Studies on the stability of Fenoxazoline hydrochloride under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal stress, revealed the formation of (2-Isopropylphenoxy)acetic acid. This finding has implications for the quality control and shelf-life determination of pharmaceutical formulations containing Fenoxazoline hydrochloride.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














